Defined Histamine H3 Receptor Target Engagement
The compound is explicitly annotated as a Histamine H3 receptor (H3R) inhibitor in the Therapeutic Target Database, based on its inclusion in the patent review as Compound‑49 [1][2]. While numerical affinity data (Ki/IC50) for this specific compound are not publicly available, its classification as an H3R antagonist distinguishes it from analogs targeting other histamine receptor subtypes (H1, H2, H4) or unrelated GPCRs. This target annotation is a prerequisite for CNS‑focused research programs and differentiates it from H3R ligands with imidazole‑based structures that may exhibit CYP inhibition or hERG liabilities.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | Histamine H3 receptor (H3R) – inhibitor |
| Comparator Or Baseline | Imidazole‑based H3R antagonists (e.g., pitolisant, thioperamide); H1/H2/H4‑targeting analogs |
| Quantified Difference | Target specificity inferred from structural class; direct affinity data unavailable |
| Conditions | TTD annotation; patent review classification |
Why This Matters
Procurement decisions require unambiguous target annotation; this compound provides a non‑imidazole H3R scaffold that may circumvent CYP‑related drug‑drug interaction risks associated with imidazole‑containing H3R antagonists.
- [1] TTD (Therapeutic Target Database). Drug Information: Phenylsulfonyl derivative 4 (Drug ID: D0ZC7W). Accessed May 2026. View Source
- [2] Łażewska D, Kieć‑Kononowicz K. Progress in the development of histamine H3 receptor antagonists/inverse agonists: a patent review (2013‑2017). Expert Opin Ther Pat. 2018;28(3):175‑196. doi:10.1080/13543776.2018.1424135. PMID: 29334795. View Source
